molecular formula C16H14O5 B14730111 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate CAS No. 5432-93-9

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate

Cat. No.: B14730111
CAS No.: 5432-93-9
M. Wt: 286.28 g/mol
InChI Key: NXXZETZRHIFIPW-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 1,3-benzodioxol-5-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or corresponding ketones.

    Reduction: Formation of 1,3-benzodioxol-5-ylmethyl 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxol-5-ylmethyl benzoate
  • 1,3-Benzodioxol-5-ylmethyl 3-methoxybenzoate
  • 1,3-Benzodioxol-5-ylmethyl 2-methoxybenzoate

Uniqueness

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

5432-93-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-18-13-5-3-12(4-6-13)16(17)19-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3

InChI Key

NXXZETZRHIFIPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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